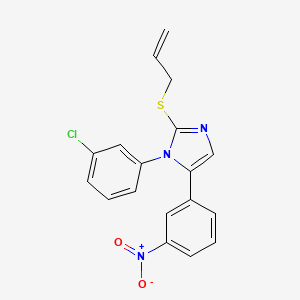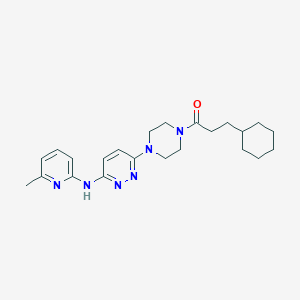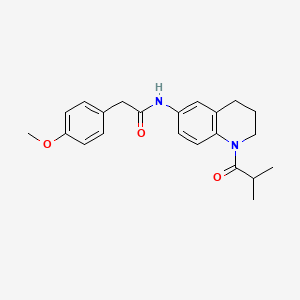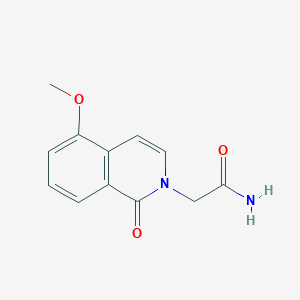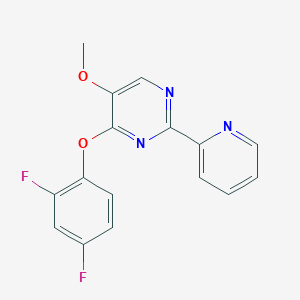
4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine (DFMOPP) is a small molecule that has been studied for its potential applications in scientific research. It is a member of the pyrimidine family of molecules and is composed of a pyridine ring, a phenoxy ring, and a methoxy group. DFMOPP has been studied for its ability to bind to a variety of proteins, making it a useful tool in various scientific fields.
Scientific Research Applications
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives have been synthesized through various methods, reflecting their potential utility in scientific research. For example, studies have involved the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, highlighting a method for preparing compounds with potential antiviral activities (Hocková et al., 2003). This method involves alkylation processes and has shown the production of derivatives with inhibitory activity against retroviruses, including HIV.
Antiviral Activity
Certain pyrimidine derivatives have been identified for their antiviral properties. The synthesis and biological evaluation of pyrimidine derivatives, such as those described by Hocková et al., have shown marked inhibitory effects on retrovirus replication in cell culture. These compounds have been compared with reference drugs, indicating their potential as therapeutic agents.
Structural and Spectral Properties
The structural and spectral properties of pyrimidine derivatives are of significant interest. Studies on compounds like 4-amino-5-chloro-2,6-dimethylpyrimidinium salts have revealed insights into molecular recognition processes that could influence the drug action of pharmaceuticals containing pyrimidine units (Rajam et al., 2017). These findings underscore the importance of hydrogen bonding in the efficacy of such compounds.
Properties
IUPAC Name |
4-(2,4-difluorophenoxy)-5-methoxy-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2/c1-22-14-9-20-15(12-4-2-3-7-19-12)21-16(14)23-13-6-5-10(17)8-11(13)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFQNMKRXGGHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=C(C=C(C=C2)F)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acrylamide](/img/structure/B2518320.png)
![8-(2-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2518324.png)
![6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline](/img/structure/B2518326.png)
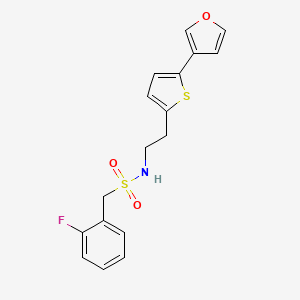
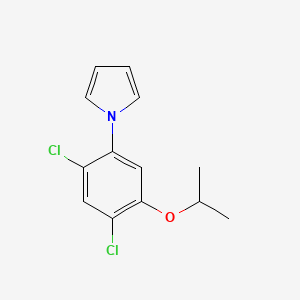
![1-[4-[3-(Trifluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2518333.png)
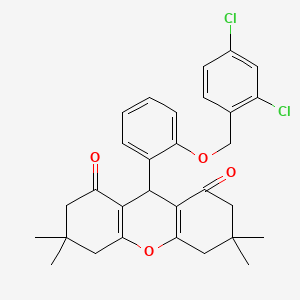
![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2518336.png)
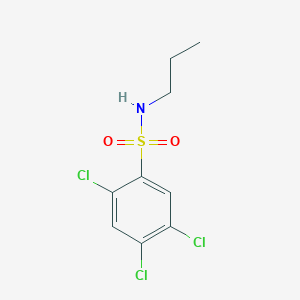
![2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone](/img/structure/B2518339.png)
